5-(Azetidine-1-carbonyl)-2-iodophenol
Description
Properties
IUPAC Name |
azetidin-1-yl-(3-hydroxy-4-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO2/c11-8-3-2-7(6-9(8)13)10(14)12-4-1-5-12/h2-3,6,13H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUBXXOSSOELFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Azetidine 1 Carbonyl 2 Iodophenol
Retrosynthetic Analysis and Key Strategic Disconnections
A retrosynthetic analysis of 5-(Azetidine-1-carbonyl)-2-iodophenol reveals several logical disconnections that form the basis for planning its synthesis. The primary bonds to consider for disconnection are the amide C-N bond, the C-C bonds of the azetidine (B1206935) ring, and the C-I bond of the phenol (B47542) ring.
Amide Bond Disconnection Strategies
The most straightforward disconnection is that of the amide bond, which simplifies the target molecule into two key synthons: an azetidine and a substituted benzoic acid derivative. This approach is synthetically viable as amide bond formation is a well-established and reliable transformation in organic synthesis.
This disconnection leads to azetidine and 5-carboxy-2-iodophenol (or a protected derivative) as the primary synthetic targets. The forward reaction would involve a standard amide coupling reaction.
Synthetic Pathways for Azetidine Ring Construction
Retrosynthetically, the azetidine ring can be disconnected in several ways. A common approach involves the formation of one of the C-N bonds in the final step, typically through an intramolecular cyclization of a 1,3-difunctionalized propane derivative. For instance, a γ-amino alcohol or a γ-haloamine can serve as a precursor.
Another strategy involves a [2+2] cycloaddition, which would construct the four-membered ring in a single step from two simpler components, such as an imine and an alkene.
Strategies for Introducing the 2-Iodophenol Substructure
The 2-iodophenol moiety can be approached from several angles. One retrosynthetic pathway involves the disconnection of the C-I bond, suggesting an electrophilic iodination of a phenolic precursor. The regioselectivity of this iodination is a critical consideration in the forward synthesis.
Alternatively, the phenolic hydroxyl group and the carboxyl group could be introduced at different stages. For example, a Sandmeyer-type reaction on an appropriately substituted aniline could be envisioned to introduce the iodine and carboxyl functionalities.
Advanced Synthetic Routes to the Azetidine Core
The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of the target molecule. Modern synthetic methods offer several effective strategies for its formation.
Cyclization Reactions for Four-Membered Nitrogen Heterocycles
Intramolecular cyclization is a common and effective method for the synthesis of azetidines. These reactions typically involve the formation of a C-N bond through nucleophilic substitution.
| Precursor Type | Leaving Group (X) | Nitrogen Nucleophile | Conditions | Reference |
| γ-Haloamine | Br, Cl, OTs | Primary or secondary amine | Base (e.g., K2CO3, NaH) | General knowledge |
| 1,3-Diol | OH | Primary amine (via Mitsunobu) | PPh3, DEAD | General knowledge |
| γ-Amino alcohol | OH | N-sulfonyl amine (via mesylation) | MsCl, base, then intramolecular cyclization | General knowledge |
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of functionalized azetidines rsc.org. This method allows for the direct formation of the azetidine ring from an acyclic amine precursor bearing a C(sp3)-H bond at the γ-position.
Cycloaddition Approaches to Azetidines
[2+2] Cycloaddition reactions provide a convergent and often stereocontrolled route to the azetidine core. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a notable example, though its application can be limited by challenges in controlling reactivity and selectivity.
Another powerful cycloaddition method is the Staudinger synthesis, which involves the reaction of a ketene with an imine to form a β-lactam (azetidin-2-one) mdpi.comresearchgate.net. The resulting β-lactam can then be reduced to the corresponding azetidine.
| Cycloaddition Type | Reactant 1 | Reactant 2 | Product | Key Features |
| Aza Paternò-Büchi | Imine | Alkene | Azetidine | Photochemical reaction, can be intra- or intermolecular |
| Staudinger Synthesis | Ketene | Imine | β-Lactam | Forms β-lactam precursor, often with high stereoselectivity |
Visible light-mediated [2+2] cycloadditions have also been developed as a mild and general protocol for azetidine synthesis, often relying on an iridium photocatalyst to facilitate the reaction between oximes and olefins via triplet energy transfer.
[2+2]-Cycloadditions
[2+2]-cycloaddition reactions are a cornerstone in the synthesis of four-membered rings, including azetidines and their precursors, azetidin-2-ones (β-lactams). The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, remains one of the most versatile methods for constructing the β-lactam ring. mdpi.com This reaction is not a concerted pericyclic reaction but rather a stepwise process. mdpi.com Ketenes are often highly reactive and are typically generated in situ from precursors like acyl chlorides by treatment with a tertiary amine. mdpi.comresearchgate.net These are then trapped by an imine to form the azetidinone ring. mdpi.comresearchgate.net This method has been widely used to synthesize a variety of monocyclic β-lactams. mdpi.com
The stereochemical outcome of the Staudinger synthesis can be complex, but in some cases, high stereoselectivity can be achieved. For instance, the use of chiral imines has been employed to produce optically active β-lactams. mdpi.com The reaction conditions, such as solvent and temperature, can also influence the diastereoselectivity of the cycloaddition. mdpi.com
Visible light-mediated [2+2] cycloadditions have emerged as a mild and general protocol for azetidine synthesis. chemrxiv.orgnih.gov This approach often utilizes a photocatalyst, such as an iridium complex, to facilitate the reaction between an oxime and an olefin via a triplet energy transfer mechanism. chemrxiv.orgnih.gov This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.orgnih.gov
Aza-Paternò-Büchi Reactions
The aza-Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene to directly form an azetidine ring. nih.govresearchgate.net This reaction is a powerful tool for synthesizing functionalized azetidines, though its application has been met with some challenges. nih.govresearchgate.net A significant competing process is the E/Z isomerization of the imine upon photoexcitation. nih.gov To circumvent this, many successful examples have utilized cyclic imines, which are constrained from isomerizing. nih.gov
Both intermolecular and intramolecular versions of the aza-Paternò-Büchi reaction have been developed. nih.gov The reaction can proceed through either a singlet or triplet excited state of the imine, which can influence the stereochemical outcome. researchgate.net Recent advancements have employed visible-light photocatalysis to mediate these reactions under milder conditions, expanding their synthetic utility. nih.govacs.orgthieme-connect.comnih.gov For instance, the use of an iridium photocatalyst can facilitate the [2+2] cycloaddition of oximes with a wide range of alkenes. nih.gov This photocatalytic approach allows for the synthesis of highly functionalized azetidines from readily available starting materials. nih.gov
Radical Cascade Cyclization Methodologies
Radical cascade reactions provide an alternative and powerful strategy for the construction of azetidine rings. A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce azetidines. nih.govresearchgate.net This process involves the generation of an α-aminoalkyl radical, which is then captured by an alkyne to form a vinyl radical. nih.govresearchgate.net This intermediate subsequently undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine scaffold. nih.govresearchgate.net
This method is notable for its ability to construct azetidines containing vicinal tertiary-quaternary and even quaternary-quaternary centers. nih.govresearchgate.net Density functional theory (DFT) calculations have provided insight into the reaction mechanism, highlighting the importance of a tertiary radical intermediate for the successful cyclization. nih.govresearchgate.net Another strategy involves a copper(I)-catalyzed tandem nih.govacs.org-rearrangement and 4π-electrocyclization cascade of O-propargylic oximes to furnish azetidine nitrones. acs.org
Cycloadditions Involving Azetine Intermediates
Azetines, the unsaturated analogues of azetidines, can serve as reactive intermediates in the synthesis of functionalized azetidines. nih.gov Both 1- and 2-azetines contain reactive π-bonds that can readily undergo addition reactions. nih.gov For example, [2+2] cycloadditions of 1- and 2-azetines with ketenes or isocyanates can lead to the formation of fused bicyclic systems containing an azetidine ring. nih.gov
The synthesis of azetines themselves can be achieved through various methods, including [2+2] cycloadditions of imines and alkynes, or nitriles and alkenes. nih.gov Once formed, the strained nature of the azetine ring makes it susceptible to further transformations. For instance, metal-catalyzed hydrogenation of 2-azetines provides a straightforward route to the corresponding saturated azetidines. nih.gov
Ring Contraction Strategies for Azetidine Derivatives
Ring contraction of larger nitrogen-containing heterocycles offers a distinct approach to azetidine synthesis. magtech.com.cn A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.orgnih.gov This transformation is typically promoted by a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles, including alcohols, phenols, and anilines, into the final azetidine product. organic-chemistry.orgnih.gov
The mechanism of this ring contraction is proposed to involve a nucleophilic addition to the amide carbonyl group, followed by an intramolecular S_N2 reaction that results in the expulsion of the bromide and contraction of the five-membered ring to a four-membered ring. rsc.org The starting α-bromo N-sulfonylpyrrolidinones can be readily prepared from the corresponding N-sulfonyl-2-pyrrolidinones. nih.gov
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
The reduction of the carbonyl group in azetidin-2-ones, also known as β-lactams, is a common and effective method for the synthesis of azetidines. magtech.com.cnu-tokyo.ac.jp A variety of reducing agents can be employed for this transformation. Hydroalanes have been shown to be particularly effective for this purpose. acs.org The choice of reducing agent can be critical to avoid over-reduction or cleavage of the strained four-membered ring.
Given the wide availability of methods to synthesize β-lactams, such as the Staudinger cycloaddition, this two-step sequence of cycloaddition followed by reduction represents a versatile and widely applicable route to a diverse range of substituted azetidines. mdpi.com
Palladium-Catalyzed Azetidine Synthesis
Palladium-catalyzed reactions have emerged as powerful tools for the construction of C-N bonds and have been successfully applied to the synthesis of azetidines. organic-chemistry.org One prominent strategy involves the intramolecular amination of C-H bonds. acs.orgnih.gov These reactions often utilize a directing group, such as picolinamide (PA), to facilitate the activation of a C(sp³)-H or C(sp²)-H bond at the γ or δ position relative to the amine. acs.orgnih.gov This approach is characterized by its use of relatively low catalyst loadings and inexpensive reagents. acs.orgnih.gov
Palladium catalysis has also been employed in the synthesis of polycyclic azetidines through the intramolecular amination of unactivated C(sp³)–H bonds in aliphatic amines. acs.org This method has demonstrated a broad substrate scope, allowing for the construction of various azabicyclic scaffolds. acs.org Additionally, palladium-catalyzed tandem allylic substitution reactions have been developed for the regiodivergent synthesis of azetidines and other N-heterocycles. hep.com.cn
Table 1: Overview of Selected Palladium-Catalyzed Azetidine Synthesis Methods
| Method | Catalyst/Reagents | Substrate Scope | Key Features |
|---|---|---|---|
| Intramolecular C-H Amination | Pd(OAc)₂, Picolinamide (PA) directing group | Aliphatic amines | Low catalyst loading, use of inexpensive reagents. acs.orgnih.gov |
| Polycyclic Azetidine Synthesis | Palladium catalyst, Picolinamide directing group | Aliphatic and cycloalkyl amines | Construction of complex azabicyclic scaffolds. acs.org |
| Tandem Allylic Substitution | Palladium catalyst | Not specified in detail | Regiodivergent synthesis of various heterocycles. hep.com.cn |
N-Arylation Reactions of Azetidines
The formation of a bond between the azetidine nitrogen and an aromatic ring (N-arylation) is a crucial step for creating structures like 5-(azetidine-1-carbonyl)-2-iodophenol. This can be conceptualized as the coupling of an azetidine with a suitably functionalized benzoic acid derivative. Both palladium and copper-based catalytic systems are effective for this transformation. nih.govresearchgate.net
Copper-catalyzed N-arylation represents a classical and robust method. organic-chemistry.org Palladium-catalyzed reactions, often employing specialized ligands, have also emerged as a powerful tool, allowing for the coupling of azetidines with a wide range of aryl bromides. nih.govresearchgate.net These reactions typically proceed without ring-cleavage of the strained azetidine, which is a critical consideration. researchgate.net A general approach could involve the reaction of azetidine with a 3-carboxy-2-iodophenyl precursor, followed by amide bond formation.
Table 1: Examples of N-Arylation Reactions for Azaheterocycles
| Catalyst/Ligand | Aryl Halide/Boronic Acid | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Palladium-based | Aryl bromides | Various | Various | Not specified |
Cross-Coupling Reactions Involving Iodoazetidines (e.g., Hiyama Coupling, Migration/Coupling)
While the target molecule features an iodinated phenol, the chemistry of iodoazetidines is relevant to the broader field of azetidine functionalization. Cross-coupling reactions involving iodoazetidines allow for the formation of carbon-carbon bonds at the 3-position of the azetidine ring. researchgate.net
The Hiyama coupling, a palladium-catalyzed reaction between an organosilane and an organic halide, has been successfully applied to 3-iodoazetidine. organic-chemistry.orgnih.gov This method provides a direct route to 3-aryl azetidines, which are valuable structures in pharmaceutical research. nih.govmdpi.com The reaction is typically activated by a fluoride source or a base, which is crucial for polarizing the silicon-carbon bond to facilitate transmetalation to the palladium center. organic-chemistry.orgwikipedia.org Optimization studies have identified Pd(OAc)₂ with a Dppf ligand as an effective catalytic system for this transformation, achieving moderate to good yields. organic-chemistry.org The reaction demonstrates broad substrate compatibility, tolerating various functional groups on the aryl siloxane coupling partner. organic-chemistry.org
Table 2: Palladium-Catalyzed Hiyama Coupling of 3-Iodoazetidine with Arylsilanes organic-chemistry.orgnih.gov
| Arylsilane | Catalyst/Ligand | Activator/Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenyl Trimethoxysilane | Pd(OAc)₂ / Dppf | TBAF | Dioxane | 88 |
| 4-Methoxyphenyl Trimethoxysilane | Pd(OAc)₂ / Dppf | TBAF | Dioxane | 85 |
| 4-Fluorophenyl Trimethoxysilane | Pd(OAc)₂ / Dppf | TBAF | Dioxane | 75 |
Aza-Michael Addition for Azetidine Derivatives
The aza-Michael addition is a versatile and powerful method for forming carbon-nitrogen bonds, which can be applied to the synthesis of functionalized azetidine derivatives. mdpi.comresearchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. In the context of azetidine synthesis, this strategy can be used to introduce substituents at the 3-position.
For instance, the reaction can proceed by using an azetidine-containing Michael acceptor, such as methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which is prepared from (N-Boc)azetidin-3-one. bohrium.comnih.govresearchgate.net Various nitrogen-containing heterocycles, including pyrazoles, imidazoles, and triazoles, can act as the nucleophile, leading to a diverse range of 3-substituted azetidine derivatives in good yields. mdpi.com This method is particularly valuable for creating complex heterocyclic amino acid-like building blocks. mdpi.combohrium.comnih.gov
Table 3: Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate mdpi.com
| NH-Heterocycle | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1H-Pyrazole | DBU | Acetonitrile | 16 | 83 |
| 4-Bromo-1H-pyrazole | DBU | Acetonitrile | 16 | 82 |
| 1H-Imidazole | DBU | Acetonitrile | 16 | 53 |
Photo-Induced Catalytic Methods for Azetidine Formation
Photochemical methods offer a modern and efficient approach to constructing strained ring systems like azetidines. rsc.org The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a primary example of this strategy. researchgate.netresearchgate.net Visible-light photocatalysis has enabled these reactions to proceed under mild conditions, avoiding the high-energy UV radiation that can lead to substrate decomposition. nih.gov
In a typical system, a photocatalyst, such as an iridium complex, absorbs visible light and transfers energy to an alkene, promoting it to an excited triplet state. rsc.orgnih.gov This excited alkene then undergoes a [2+2] cycloaddition with a ground-state imine equivalent, such as an oxime, to form the azetidine ring with high diastereoselectivity. nih.gov The choice of photocatalyst is critical, with highly oxidizing catalysts like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ showing excellent yields. nih.gov This approach represents a powerful tool for accessing functionally diverse azetidines. rsc.orgresearchgate.net
Table 4: Photocatalytic Aza Paternò–Büchi Reaction for Azetidine Synthesis nih.gov
| Photocatalyst | Light Source | Solvent | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| Xanthone | UV Light (350 nm) | Benzene | 43 | >20:1 |
| Ru(bpy)₃₂ | Blue LEDs | THF | 0 | - |
| Ir(ppy)₃ | Blue LEDs | THF | 39 | >20:1 |
Introduction of the 2-Iodophenol Substructure
The 2-iodophenol moiety is the second key component of the target molecule. Its synthesis relies on the regioselective iodination of a phenolic precursor, a foundational transformation in aromatic chemistry.
Regioselective Iodination of Phenolic Precursors
The direct iodination of phenols must be carefully controlled to achieve the desired regioselectivity, specifically at the ortho position to the hydroxyl group. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. A variety of reagents and catalytic systems have been developed to favor mono-iodination at the desired position.
N-Iodosuccinimide (NIS) is a commonly used iodinating agent, often in the presence of an acid promoter or a transition metal catalyst. For instance, an iron(III)-catalyzed method using NIS allows for the efficient and highly regioselective iodination of various activated arenes, including phenols. acs.org This system can operate at low catalyst loadings and provides the desired iodinated products in good yields. acs.org Other methods employ reagents like iodine in combination with sodium nitrite or specialized hypervalent iodine complexes, which can offer high reactivity and specificity under mild conditions. mdpi.comthieme-connect.com For highly activated substrates like phenols, care must be taken to avoid the formation of di- or tri-iodinated byproducts. acs.org
Table 5: Selected Methods for Regioselective Iodination of Phenols
| Phenolic Substrate | Iodinating Agent | Catalyst/Promoter | Conditions | Major Product | Yield (%) |
|---|---|---|---|---|---|
| Phenol | NIS | FeCl₃ (5 mol%) | [BMIM]NTf₂ / 25 °C | 4-Iodophenol | 91 acs.org |
| 2-Methylphenol | NIS | FeCl₃ (5 mol%) | [BMIM]NTf₂ / 25 °C | 4-Iodo-2-methylphenol | 93 acs.org |
| Phenol | I₂ / NaNO₂ | - | Acetonitrile / RT | 4-Iodophenol / 2,4-Diiodophenol | 40 / 55 thieme-connect.com |
Transition-Metal-Catalyzed Functionalization of Iodophenols
Once the iodophenol substructure is formed, the iodine atom serves as a versatile handle for further functionalization through transition-metal-catalyzed cross-coupling reactions. nih.gov This approach is fundamental to modern organic synthesis, allowing for the construction of complex molecular architectures. Palladium-catalyzed reactions are the most extensively developed for this purpose. nih.gov
Iodophenols can participate in a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. They can also undergo C-N and C-O bond-forming reactions. The hydroxyl group can act as a directing group in some C-H functionalization reactions, guiding the catalyst to a specific position on the aromatic ring. rsc.org Hypervalent iodine reagents can also be used in palladium-catalyzed oxidative coupling reactions, serving as substitutes for aryl halides in certain transformations. frontiersin.org These catalytic systems provide powerful methods for elaborating the iodophenol core into more complex derivatives.
Table 6: Compound Names Mentioned
| Compound Name |
|---|
| 5-(Azetidine-1-carbonyl)-2-iodophenol |
| Azetidine |
| (N-Boc)azetidin-3-one |
| 3-Iodoazetidine |
| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate |
| Pd(OAc)₂ (Palladium(II) acetate) |
| Dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
| TBAF (Tetrabutylammonium fluoride) |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| NIS (N-Iodosuccinimide) |
| [BMIM]NTf₂ (1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ |
| Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) |
| Ru(bpy)₃₂ |
| Xanthone |
| Phenyl Trimethoxysilane |
| 4-Methoxyphenyl Trimethoxysilane |
| 4-Fluorophenyl Trimethoxysilane |
| 2-Thienyl Trimethoxysilane |
| 1H-Pyrazole |
| 4-Bromo-1H-pyrazole |
| 1H-Imidazole |
| 1H-Indole |
| Phenol |
| 2-Methylphenol |
| 4-Iodophenol |
| 4-Iodo-2-methylphenol |
| 2,4-Diiodophenol |
Electrophilic and Directed Iodination Strategies
The introduction of an iodine atom onto the phenol ring is a critical step in the synthesis of 5-(Azetidine-1-carbonyl)-2-iodophenol. This transformation is typically achieved via electrophilic aromatic substitution. The hydroxyl group of the phenol is a potent activating group and an ortho, para-director. studylib.net In a precursor molecule such as 5-(azetidine-1-carbonyl)phenol, the position para to the hydroxyl group is occupied. Consequently, electrophilic attack is directed primarily to the positions ortho to the hydroxyl group.
Iodine itself is the least reactive halogen in electrophilic aromatic substitutions, often requiring an oxidizing agent or a Lewis acid catalyst to generate a more potent electrophilic species, such as the iodonium ion (I+). chemistrysteps.comcommonorganicchemistry.com Various reagents and conditions have been developed to achieve efficient iodination of activated aromatic rings like phenols.
Common iodinating agents include:
Iodine (I₂) with an Oxidizing Agent: Reagents like nitric acid or hydrogen peroxide can be used with molecular iodine. However, these strong oxidants can lead to side reactions and the formation of tarry byproducts, especially with highly activated substrates like phenols. libretexts.org
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used for the iodination of sensitive substrates. It is a common reagent for the iodination of activated aromatic compounds. chemistrysteps.comcommonorganicchemistry.com
Iodine Monochloride (ICl): ICl is a more polarized and thus more reactive electrophilic iodinating agent than molecular iodine, making it effective for iodinating aromatic rings that may be less activated. libretexts.org
Iodine (I₂) with a Base: Under basic conditions, the phenoxide ion is formed, which is even more activated towards electrophilic substitution than the neutral phenol. This increased reactivity can facilitate iodination. studylib.net
The choice of reagent and reaction conditions allows for control over the extent of iodination, although with highly activated rings, poly-iodination can be a competing reaction. studylib.netdtu.dk For the synthesis of the target molecule, controlling the stoichiometry to favor mono-iodination at the C2 position is crucial.
Table 1: Comparison of Selected Electrophilic Iodination Reagents for Phenols
| Reagent/System | Characteristics | Typical Conditions | Ref. |
|---|---|---|---|
| I₂ / NaHCO₃ | Mild conditions, suitable for highly activated phenols. | Aqueous solution, room temperature. | libretexts.org |
| N-Iodosuccinimide (NIS) | Mild, selective reagent. Minimizes side reactions. | Acetonitrile or DMF, room temperature. | chemistrysteps.comcommonorganicchemistry.com |
| Iodine Monochloride (ICl) | More reactive than I₂. Good for less activated systems. | Acetic acid or chlorinated solvents. | libretexts.org |
Amide Bond Formation Strategies for 5-(Azetidine-1-carbonyl)-2-iodophenol
The formation of the amide linkage between a carboxylic acid (or its derivative) and an amine (in this case, azetidine) is one of the most fundamental reactions in organic synthesis. scispace.comresearchgate.net This can be achieved through classical methods involving stoichiometric activating agents or through more modern, sustainable catalytic approaches.
Classical Amidation Methods and Coupling Reagents
The most common traditional method for amide synthesis involves the activation of a carboxylic acid, such as 4-hydroxy-3-iodobenzoic acid, to a more reactive species which is then treated with the amine. researchgate.net
Two primary classical strategies are:
Conversion to Acyl Halides: The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine, such as azetidine, to form the amide bond. This method is robust and high-yielding, but generates stoichiometric amounts of acidic byproduct (HCl).
Use of Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate the direct reaction between a carboxylic acid and an amine by activating the carboxylic acid in situ. These reagents are particularly prevalent in peptide synthesis but are widely used in general organic synthesis. The reaction proceeds through a reactive intermediate, such as an O-acylisourea in the case of carbodiimides. thieme-connect.com While effective, these methods generate stoichiometric byproducts that must be separated from the desired product. scispace.com
Table 2: Common Classical Coupling Reagents for Amide Synthesis
| Reagent | Full Name | Byproduct | Key Features | Ref. |
|---|---|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, effective. Byproduct is a precipitate. | researchgate.netthieme-connect.com |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. | researchgate.net |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High efficiency, low rates of racemization for chiral acids. | scispace.com |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) | Very effective, but byproduct is a suspected carcinogen. | |
Green Chemistry Approaches to Amide Synthesis
In response to the poor atom economy and waste generation of classical amidation methods, significant research has focused on developing greener, more sustainable alternatives. scispace.comresearchgate.net These approaches often involve catalytic processes, the use of safer solvents, or the elimination of solvents altogether. nih.gov
Performing reactions without a solvent, or under "neat" conditions, is a core principle of green chemistry as it eliminates solvent waste and simplifies purification. researchgate.netsemanticscholar.org Direct thermal amidation between a carboxylic acid and an amine can be achieved by heating the neat mixture, often at high temperatures to drive off the water byproduct. semanticscholar.org The use of solid catalysts in solvent-free reactions can further enhance efficiency. nih.gov This approach is particularly well-suited for reactions that can be enhanced by microwave irradiation. researchgate.net
The direct catalytic formation of an amide from a carboxylic acid and an amine is a highly desirable green alternative to stoichiometric activation.
Boric Acid: Boric acid (B(OH)₃) and its derivatives have emerged as simple, inexpensive, and low-toxicity catalysts for direct amidation. acs.orgacs.org The reaction is typically performed at elevated temperatures in a solvent that allows for the azeotropic removal of water, such as toluene or xylene. acs.org The proposed mechanism involves the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. nih.gov This method has been successfully applied to the synthesis of active pharmaceutical ingredients. acs.orgacs.org
Ceric Ammonium Nitrate (CAN): While often used as an oxidizing agent, ceric ammonium nitrate (CAN) can also function as an efficient Lewis acid catalyst for various organic transformations, including amidation. ias.ac.inwikipedia.org It can promote the direct synthesis of amides from carboxylic acids and amines, often under solvent-free conditions and with microwave assistance, providing the desired products in a fast and effective manner. nih.govnih.govsemanticscholar.org The use of only catalytic amounts of CAN makes this a greener alternative to many stoichiometric methods. researchgate.net
Enzymatic: Biocatalysis offers an exceptionally green route to amide bond formation under mild, environmentally friendly conditions. thieme-connect.de Hydrolase enzymes, particularly lipases such as Candida antarctica lipase B (CALB), have been shown to catalyze the aminolysis of esters or the direct amidation of carboxylic acids. nih.govnih.gov These reactions are often highly selective and avoid the need for protecting groups. thieme-connect.de The process typically occurs in organic solvents to minimize competitive hydrolysis, but can be performed in green solvents, offering a sustainable and efficient method for amide synthesis. nih.govacs.org
Table 3: Overview of Green Catalytic Amidation Methods
| Catalytic System | Typical Conditions | Advantages | Disadvantages | Ref. |
|---|---|---|---|---|
| Boric Acid | Toluene or xylene, reflux with Dean-Stark trap. | Inexpensive, low toxicity, readily available. | Requires high temperatures and water removal. | acs.orgnih.govrsc.org |
| Ceric Ammonium Nitrate (CAN) | Solvent-free, microwave irradiation (160-165 °C). | Fast, efficient, often solvent-free. | Requires elevated temperatures. | nih.govnih.govsemanticscholar.org |
| Enzymatic (e.g., CALB) | Organic solvent (e.g., CPME), 60 °C. | Mild conditions, high selectivity, biodegradable catalyst. | Can be slower, enzyme cost and stability can be a factor. | nih.govnih.gov |
Microwave irradiation has become a powerful tool in green chemistry for accelerating organic reactions. tandfonline.com In amide synthesis, microwave heating can dramatically reduce reaction times from hours to minutes. acs.org It is particularly effective for solvent-free reactions and for protocols using catalysts like CAN or boric acid. nih.govthieme-connect.com The efficient and rapid energy transfer allows for high-temperature reactions to be completed quickly, often with improved yields and cleaner product profiles compared to conventional heating. semanticscholar.orgtandfonline.com This technology provides a significant enhancement for developing rapid, efficient, and environmentally friendly protocols for amide bond formation. rsc.org
Stereoselective Synthesis and Chiral Resolution of 5-(Azetidine-1-carbonyl)-2-iodophenol Analogues
The synthesis of specific, chirally pure analogues of 5-(azetidine-1-carbonyl)-2-iodophenol is a nuanced area of synthetic organic chemistry. While direct stereoselective synthetic routes or chiral resolution methods for this exact compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis and chiral separation of related azetidine-containing compounds can provide a foundational understanding of the potential methodologies.
Stereoselective Synthesis Approaches
The creation of chiral centers in molecules related to 5-(azetidine-1-carbonyl)-2-iodophenol can be approached through various stereoselective strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer or diastereomer.
One common strategy involves the use of chiral auxiliaries . In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. For instance, a practical asymmetric preparation of azetidine-2-carboxylic acid has been achieved using optically active α-methylbenzylamine as a chiral auxiliary. acs.org This methodology allows for the production of either enantiomer of the azetidine carboxylic acid, which could then, in principle, be coupled with a 2-iodophenol moiety. acs.org
Another powerful technique is organocatalytic asymmetric synthesis . This method employs small organic molecules as catalysts to induce enantioselectivity. For example, asymmetric thiourea and squaramide catalysis has been successfully used to synthesize α-azetidinyl alkyl halides with a tetrasubstituted chiral carbon center in high yields and enantioselectivities. nih.gov These halogenated intermediates are versatile and can be transformed into a variety of multifunctional compounds. nih.gov
Furthermore, metal-catalyzed asymmetric reactions offer a robust platform for the synthesis of chiral azetidines. Gold-catalyzed intermolecular oxidation of alkynes has been employed for the stereoselective synthesis of azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov These chiral ketones can serve as valuable intermediates for further functionalization.
A general and scalable method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides. acs.org This approach is versatile, allowing for the synthesis of azetidines with various substituents at the 2-position. acs.org The diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes is another reported method for creating optically active 2-substituted azetidines. rsc.org
Chiral Resolution of Racemic Mixtures
When a stereoselective synthesis is not employed, a racemic mixture of analogues may be produced. In such cases, chiral resolution is necessary to separate the enantiomers.
A prevalent method for chiral resolution is the formation of diastereomeric salts . This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization, owing to their different physical properties. wikipedia.org Common resolving agents include chiral acids or bases like tartaric acid or brucine. wikipedia.org
Chiral chromatography is another widely used technique for the separation of enantiomers. wikipedia.org This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column.
Kinetic resolution is a further option, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. The kinetic resolution of N-heterocycles with chiral acylating agents has been reported, revealing the influence of stereoelectronic effects in amine acylation. nih.gov
While the direct application of these methods to 5-(azetidine-1-carbonyl)-2-iodophenol analogues is not explicitly detailed in the current body of scientific literature, these established principles provide a solid framework for the potential stereoselective synthesis and chiral resolution of such compounds. The choice of method would depend on the specific analogue being synthesized and the desired stereochemical outcome.
Advanced Spectroscopic and Analytical Characterization Techniques for 5 Azetidine 1 Carbonyl 2 Iodophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework, establish through-bond and through-space atomic relationships, and provide information on the molecule's dynamic behavior.
One-dimensional NMR experiments are the foundation of structural analysis, providing primary information about the chemical environment of each NMR-active nucleus.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For 5-(Azetidine-1-carbonyl)-2-iodophenol, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the azetidine (B1206935) ring. The aromatic region would display three signals corresponding to H-3, H-4, and H-6, with their chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing iodo and amide substituents. The azetidine ring protons typically exhibit complex second-order coupling patterns due to their chemical and magnetic non-equivalence, often appearing as multiplets.
Table 1: Predicted ¹H NMR Data for 5-(Azetidine-1-carbonyl)-2-iodophenol (in DMSO-d₆, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~10.5 | Singlet (broad) | - | Phenolic OH |
| ~7.80 | Doublet | J ≈ 2.5 Hz | H-6 (Aromatic) |
| ~7.65 | Doublet of Doublets | J ≈ 8.5, 2.5 Hz | H-4 (Aromatic) |
| ~7.00 | Doublet | J ≈ 8.5 Hz | H-3 (Aromatic) |
| ~4.40 | Triplet | J ≈ 7.5 Hz | H-2', H-4' (Azetidine, 2H) |
| ~4.00 | Triplet | J ≈ 7.5 Hz | H-2', H-4' (Azetidine, 2H) |
¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show ten distinct signals: six for the aromatic ring, one for the carbonyl group, and three for the azetidine ring carbons. The chemical shifts are highly diagnostic; for instance, the carbon bearing the iodine (C-2) would be shifted significantly upfield, while the carbonyl carbon (C=O) would appear far downfield.
Table 2: Predicted ¹³C NMR Data for 5-(Azetidine-1-carbonyl)-2-iodophenol (in DMSO-d₆, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | C=O (Amide Carbonyl) |
| ~158.0 | C-1 (Ar-OH) |
| ~139.0 | C-3 (Ar-H) |
| ~131.0 | C-5 (Ar-C=O) |
| ~125.0 | C-4 (Ar-H) |
| ~120.0 | C-6 (Ar-H) |
| ~88.0 | C-2 (Ar-I) |
| ~55.0 | C-2', C-4' (Azetidine) |
¹⁵N NMR: While less common, ¹⁵N NMR can be used to confirm the presence and electronic environment of the nitrogen atom. For this compound, a single signal would be expected in the ¹⁵N spectrum, corresponding to the amide nitrogen of the azetidine ring. Its chemical shift would be characteristic of a tertiary amide, providing confirmatory evidence for the N-acyl structure.
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments map out proton-proton (¹H-¹H) coupling networks. COSY would show correlations between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions. It would also reveal the coupling network within the azetidine ring (H-2' with H-3', and H-3' with H-4'). TOCSY would extend these correlations to the entire spin system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the aromatic proton signal at ~7.00 ppm would correlate with the carbon signal at ~139.0 ppm, assigning it as the C-3/H-3 pair.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds apart. Key correlations would include the link from the azetidine protons (H-2'/H-4') to the carbonyl carbon (C=O), and from the aromatic protons (H-4, H-6) to the carbonyl carbon, definitively connecting the azetidine and phenyl rings via the carbonyl group.
Table 3: Key Predicted HMBC Correlations for Structural Assembly
| Proton (¹H) | Correlated Carbon (¹³C) | Information Provided |
|---|---|---|
| H-4, H-6 (Aromatic) | C=O (Carbonyl) | Confirms attachment of the carbonyl group to C-5. |
| H-2', H-4' (Azetidine) | C=O (Carbonyl) | Confirms the N-acyl linkage to the azetidine ring. |
| H-3 (Aromatic) | C-1, C-2, C-5 | Confirms substitution pattern on the aromatic ring. |
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximities between protons, which is essential for determining stereochemistry and conformation. A key NOESY correlation would be expected between the azetidine protons on C-2'/C-4' and the aromatic proton at H-4 and/or H-6. The presence and intensity of these correlations help to define the preferred orientation of the azetidine ring relative to the phenyl ring.
The amide bond between the phenyl and azetidine moieties is subject to restricted rotation, a well-known phenomenon that can be studied using advanced NMR techniques. Variable-temperature (VT) NMR experiments can be employed to probe this dynamic process. At room temperature, if the rotation is fast on the NMR timescale, the two CH₂ groups adjacent to the nitrogen (C-2' and C-4') may appear equivalent. However, upon cooling, the rotation slows, potentially leading to the decoalescence of these signals into separate resonances for the syn and anti conformers, allowing for the calculation of the rotational energy barrier (ΔG‡).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound, as well as its structure through fragmentation analysis.
HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule. For 5-(Azetidine-1-carbonyl)-2-iodophenol (Molecular Formula: C₁₀H₁₀INO₂), HRMS can confirm this formula by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision (typically within 5 ppm). This technique is indispensable for confirming the identity of a newly synthesized compound.
Table 4: Predicted HRMS Data for 5-(Azetidine-1-carbonyl)-2-iodophenol
| Ion Species | Molecular Formula | Calculated Exact Mass | Expected Found Mass (±5 ppm) |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₁INO₂⁺ | 303.9829 | 303.9829 ± 0.0015 |
| [M+Na]⁺ | C₁₀H₁₀INNaO₂⁺ | 325.9648 | 325.9648 ± 0.0016 |
In tandem mass spectrometry (MS/MS), a selected parent ion is fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern serves as a molecular fingerprint and helps to confirm the proposed structure. Key fragmentation pathways for this molecule would likely involve cleavages at the weakest bonds, such as the amide C-N bond and the C-I bond.
A plausible fragmentation pathway would involve the initial loss of the azetidine moiety or cleavage of the carbonyl group. Characteristic fragments would confirm the presence of the key structural units.
Table 5: Plausible Mass Spectrometry Fragmentation Analysis
| Fragment m/z (for [M+H]⁺) | Proposed Formula | Neutral Loss | Structural Origin |
|---|---|---|---|
| 304.0 | C₁₀H₁₁INO₂⁺ | - | Molecular Ion [M+H]⁺ |
| 247.0 | C₇H₅IO₂⁺ | C₃H₆N | Loss of azetidine radical |
| 219.0 | C₇H₅IO⁺ | C₃H₆N, CO | Subsequent loss of carbon monoxide |
| 177.0 | C₁₀H₁₁NO₂⁺ | I• | Loss of iodine radical |
Hyphenated Techniques for Purity Assessment and Mixture Analysis (LC-MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the assessment of compound purity. asdlib.orgijarnd.comsaspublishers.com Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for analyzing organic molecules like 5-(Azetidine-1-carbonyl)-2-iodophenol. actascientific.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of non-volatile and thermally labile compounds, a category that includes many substituted phenols and benzamides. actascientific.com In this technique, the compound is first separated from impurities on an HPLC column. As the separated components elute from the column, they are introduced into the mass spectrometer. saspublishers.com The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing both molecular weight and structural information from fragmentation patterns. actascientific.comresearchgate.net For 5-(Azetidine-1-carbonyl)-2-iodophenol, LC-MS analysis would confirm the molecular weight and help identify any synthesis-related impurities or degradation products. saspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization of the polar phenolic group to increase volatility and thermal stability. actascientific.com In GC-MS, the sample is vaporized and separated in a gaseous state before entering the mass spectrometer. ijarnd.com This technique is highly effective for separating volatile organic compounds and can provide high-resolution separation and sensitive detection. vt.edu The mass spectrum generated would offer a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation and identification of trace impurities.
The data obtained from these techniques are crucial for confirming the identity and establishing the purity profile of a synthesized batch of 5-(Azetidine-1-carbonyl)-2-iodophenol.
| Parameter | Expected Value/Information | Significance |
|---|---|---|
| Retention Time (t_R) | Compound-specific under defined HPLC conditions | Helps in identification and purity assessment |
| Molecular Ion Peak [M+H]⁺ | m/z 290.0 | Confirms the molecular weight of the compound |
| Isotope Pattern | Presence of a significant M+1 peak due to ¹³C and a characteristic pattern for iodine | Confirms the elemental composition |
| Major Fragment Ions (MS/MS) | Fragments corresponding to the loss of the azetidine ring, carbonyl group, or iodine | Provides structural information and confirms connectivity |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. ijarnd.com It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. youtube.com
Functional Group Identification and Characteristic Vibrational Modes (Carbonyl, N-H, Aromatic C=C, C-I)
The IR spectrum of 5-(Azetidine-1-carbonyl)-2-iodophenol is expected to display characteristic absorption bands corresponding to its constituent functional groups.
Phenolic O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
Aromatic C-H Stretch: Absorption peaks typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The azetidine ring's C-H bonds would show stretching vibrations in the 2850-3000 cm⁻¹ region. chemicalbook.com
Amide C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1630-1680 cm⁻¹. This is a highly characteristic peak for the tertiary amide carbonyl group.
Aromatic C=C Bending: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, which are indicative of the benzene ring.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the azetidine ring would likely appear in the 1200-1350 cm⁻¹ range.
C-I Stretch: The carbon-iodine bond is expected to produce a weak absorption band in the far-infrared region, typically between 500-600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretching | 3200-3600 | Broad, Strong |
| Aromatic C-H | Stretching | 3000-3100 | Medium |
| Aliphatic C-H (Azetidine) | Stretching | 2850-3000 | Medium |
| Amide C=O | Stretching | 1630-1680 | Strong, Sharp |
| Aromatic C=C | Bending | 1450-1600 | Medium-Strong |
| C-N (Azetidine) | Stretching | 1200-1350 | Medium |
| C-I | Stretching | 500-600 | Weak-Medium |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. nih.gov
For 5-(Azetidine-1-carbonyl)-2-iodophenol, a single-crystal X-ray diffraction study would provide several key pieces of information:
Confirmation of Connectivity: It would unequivocally confirm the atomic connections, verifying that the azetidine, carbonyl, and iodo-phenol moieties are linked as proposed.
Molecular Conformation: The analysis would reveal the relative orientation of the phenyl ring and the azetidine ring. Studies on similar N-substituted benzamides show that the aryl rings are often tilted with respect to each other. iucr.orgmdpi.com
Intermolecular Interactions: It would identify and characterize non-covalent interactions such as hydrogen bonds (e.g., between the phenolic hydroxyl group and the amide carbonyl oxygen of an adjacent molecule) and π-stacking of the aromatic rings, which govern the crystal packing. iucr.org
The successful crystallization of the compound is a prerequisite for this analysis. nih.gov The resulting crystallographic data are essential for understanding structure-property relationships.
| Parameter | Typical Expected Value | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell |
| C=O Bond Length | ~1.23 Å | Confirms the double bond character of the carbonyl group |
| C-I Bond Length | ~2.10 Å | Confirms the presence and position of the iodine atom |
| O-H···O Hydrogen Bond Distance | ~2.6 - 3.0 Å | Identifies key intermolecular forces dictating crystal packing |
Chromatographic Methods for Purification and Analytical Assessment
Chromatographic techniques are indispensable for both the purification of synthesized compounds and the analytical assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of 5-(Azetidine-1-carbonyl)-2-iodophenol. vt.edubibliotekanauki.pl It is particularly well-suited for non-volatile compounds and offers high resolution and sensitivity. actascientific.com
For analytical assessment , a small amount of the sample is injected into the HPLC system. The compound is separated from impurities based on its differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A detector, typically UV-Vis, measures the absorbance of the eluting components, producing a chromatogram. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks. google.com
For purification , a similar principle is applied on a larger scale in what is known as preparative HPLC. This allows for the isolation of the pure compound from unreacted starting materials, by-products, and other impurities.
A typical HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (like formic or acetic acid) to ensure good peak shape.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm or by Photodiode Array (PDA) detector |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For phenolic compounds like 5-(Azetidine-1-carbonyl)-2-iodophenol, direct analysis can sometimes be challenging due to their polarity, which may lead to poor peak shapes and tailing on common non-polar GC columns.
To circumvent these issues, a derivatization step is often employed prior to GC analysis. nih.gov The phenolic hydroxyl group can be converted to a less polar ether or ester. For instance, derivatization with isobutyl chloroformate transforms the polar hydroxyl group into a non-polar isobutoxycarbonyl (isoBOC) derivative, which exhibits improved chromatographic behavior. nih.gov This process involves reacting the phenol (B47542) with the reagent in a two-phase system, followed by extraction and analysis. nih.gov
The analysis would typically be performed on a capillary column, such as a DB-5 or equivalent, which has a stationary phase of 5% phenyl-methylpolysiloxane, suitable for a wide range of organic molecules. nih.gov Detection can be achieved using a Flame Ionization Detector (FID), which is sensitive to carbon-containing compounds, or a Mass Spectrometer (MS), which provides both detection and structural information through fragmentation patterns. nih.gov A GC-MS approach would be particularly valuable for confirming the identity of the analyte and any related impurities.
A hypothetical set of GC parameters for the analysis of a derivatized form of 5-(Azetidine-1-carbonyl)-2-iodophenol is presented in the table below.
Table 1: Illustrative Gas Chromatography (GC) Parameters
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temp. | 280 °C |
| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 290 °C |
| MS Ion Source | 230 °C |
| Mass Range | 50-550 amu |
Preparative Chromatography for Compound Isolation and Purification
Following synthesis, crude products require purification to isolate the target compound from unreacted starting materials, by-products, and other impurities. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, offering high resolution and scalability. glsciencesinc.com
The process typically begins with the development of an analytical HPLC method to achieve baseline separation of the target compound from its impurities. This analytical method is then scaled up for preparative purification. Key parameters such as the stationary phase, mobile phase composition, and gradient are optimized at the analytical scale before being adapted for larger columns. glsciencesinc.com For a compound like 5-(Azetidine-1-carbonyl)-2-iodophenol, which possesses moderate polarity, a reversed-phase stationary phase, such as C18, is a common choice. glsciencesinc.com
The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with gradients adjusted to ensure effective separation. thermofisher.com When scaling from an analytical to a preparative column, the flow rate and sample loading volume are increased proportionally to the column's cross-sectional area to maintain chromatographic performance. glsciencesinc.com Fractions are collected as they elute from the column, and those containing the pure compound are combined and the solvent is removed to yield the purified product.
Table 2: Representative Preparative HPLC System Configuration
| Parameter | Specification |
| Column | C18, 10 µm particle size, 250 x 21.2 mm i.d. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration) |
| Fraction Collection | Triggered by UV peak detection |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a cornerstone technique for the characterization of newly synthesized organic compounds. It provides the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (heteroatoms), which are used to determine the empirical formula of the compound. This technique is crucial for confirming that the synthesized molecule has the expected atomic composition and serves as a fundamental indicator of purity.
The most common method for determining C, H, and N content is combustion analysis. In this process, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are subsequently reduced to N2 gas)—are collected and quantified. The mass of each product is used to calculate the percentage of C, H, and N in the original sample. The iodine content can be determined by other methods, such as titration or inductively coupled plasma (ICP) analysis, after appropriate sample digestion.
For 5-(Azetidine-1-carbonyl)-2-iodophenol, with the molecular formula C10H10INO2, the theoretical elemental composition can be calculated. Experimental results from elemental analysis are typically expected to be within ±0.4% of the calculated values to be considered acceptable for publication and confirmation of the compound's identity and purity.
Table 3: Elemental Analysis Data for C10H10INO2
| Element | Theoretical Mass % | Acceptable Experimental Range (%) |
| Carbon (C) | 39.62% | 39.22% - 40.02% |
| Hydrogen (H) | 3.33% | 2.93% - 3.73% |
| Iodine (I) | 41.87% | 41.47% - 42.27% |
| Nitrogen (N) | 4.62% | 4.22% - 5.02% |
| Oxygen (O) | 10.56% (by difference) | - |
Surface-Sensitive Analytical Techniques for Material Characterization (e.g., SIMS, AFM for film/interface studies)
When 5-(Azetidine-1-carbonyl)-2-iodophenol is studied as a thin film or at an interface, surface-sensitive techniques are required to probe its properties at the nanoscale. Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and Atomic Force Microscopy (AFM) are two such powerful methods.
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly sensitive surface analysis technique that provides detailed elemental and molecular information from the outermost 1-2 nanometers of a material. organic-chemistry.org In a TOF-SIMS experiment, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. tescan-analytics.com These secondary ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. tescan-analytics.com For an organic molecule like 5-(Azetidine-1-carbonyl)-2-iodophenol, TOF-SIMS can identify the parent molecular ion as well as characteristic fragment ions. acs.org This fragmentation pattern acts as a fingerprint, confirming the chemical structure of the molecule on the surface. Furthermore, by scanning the primary ion beam, TOF-SIMS can generate chemical maps showing the spatial distribution of the compound on a surface with sub-micron resolution. tescan-analytics.com
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale resolution. researchgate.net An AFM operates by scanning a sharp tip, attached to a cantilever, across the sample surface. The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored to create an image of the surface topography. researchgate.net For a thin film of 5-(Azetidine-1-carbonyl)-2-iodophenol, AFM can be used to characterize key material properties such as film uniformity, grain size, and surface roughness. It can also reveal the presence of defects like pinholes or aggregates. Beyond imaging, advanced AFM modes can probe local mechanical, electrical, or thermal properties, providing a comprehensive understanding of the material's characteristics at the nanoscale.
Table 4: Information Provided by Surface-Sensitive Techniques
| Technique | Information Obtained | Application for 5-(Azetidine-1-carbonyl)-2-iodophenol |
| TOF-SIMS | Elemental and molecular composition of the extreme surface (<2 nm). High-resolution chemical imaging. organic-chemistry.orgtescan-analytics.com | - Confirmation of molecular structure on the surface via parent and fragment ions.- Mapping of the compound's distribution in patterned films or at interfaces. |
| AFM | High-resolution 3D surface topography. Nanoscale mechanical, electrical, and thermal properties. researchgate.net | - Characterization of thin film morphology, including roughness and grain structure.- Identification of surface defects and assessment of film quality. |
Applications of 5 Azetidine 1 Carbonyl 2 Iodophenol As a Chemical Building Block
Design and Synthesis of Advanced Organic Molecules
The unique arrangement of functional groups in 5-(Azetidine-1-carbonyl)-2-iodophenol makes it an excellent starting material for constructing advanced organic molecules with tailored properties. The presence of both an ortho-iodophenol system and a distal azetidine-amide allows for sequential or orthogonal chemical modifications.
The 2-iodophenol motif is a well-established precursor for the synthesis of a wide array of oxygen-containing heterocyclic systems through intramolecular and intermolecular cyclization strategies. The iodine atom serves as a versatile leaving group or coupling partner in numerous transition-metal-catalyzed reactions. For instance, palladium-catalyzed reactions such as Sonogashira coupling with terminal alkynes, followed by an intramolecular cyclization (Sonogashira/cyclization cascade), can yield substituted benzofurans. Similarly, Suzuki or Stille coupling can introduce vinyl or aryl groups that can subsequently participate in ring-closing reactions.
The phenolic hydroxyl group can act as an internal nucleophile, facilitating the construction of fused ring systems. The azetidine (B1206935) ring, being a saturated heterocycle, is generally stable under many of these conditions and is incorporated as a key structural element in the final molecule. nih.gov The inherent ring strain of azetidines also makes them valuable precursors for ring-expansion reactions to form other N-heterocycles like pyrrolidines or azepanes under specific conditions. researchgate.net
Table 1: Potential Heterocyclic Systems Derived from 2-Iodophenol Scaffolds
| Heterocyclic System | Key Reaction Type | Coupling Partner | Catalyst/Conditions |
|---|---|---|---|
| Benzofuran | Sonogashira Coupling / Cyclization | Terminal Alkyne | Pd/Cu catalyst, Base |
| Dibenzofuran | Suzuki Coupling / C-H Activation | Arylboronic Acid | Pd catalyst, oxidant |
| Benzoxazole | Buchwald-Hartwig Amination | Amide/Amine | Pd or Cu catalyst, Base |
| Fused Dioxanes | Etherification / Cyclization | Epoxide | Base, Lewis Acid |
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse molecules to screen for novel biological activity. cam.ac.uk 5-(Azetidine-1-carbonyl)-2-iodophenol is an ideal scaffold for DOS and the construction of chemical libraries. nih.govmdpi.com The azetidine moiety provides a rigid, conformationally constrained element, a feature known to be advantageous in drug design as it can reduce the entropic penalty upon binding to a biological target. enamine.net
The primary point of diversification is the carbon-iodine bond, which can be functionalized using a vast portfolio of robust and high-throughput palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide range of substituents (R-groups) to explore structure-activity relationships (SAR). The synthesis of densely functionalized azetidine ring systems has been described as a method to access diverse fused, bridged, and spirocyclic ring systems for lead-like libraries. acs.orgnih.gov
Table 2: Illustrative Library Generation via Cross-Coupling Reactions
| Reaction Name | R-Group Introduced | Reagent Type | Potential Functionality |
|---|---|---|---|
| Suzuki Coupling | Aryl, Heteroaryl | Boronic Acid / Ester | Aromatic systems, H-bond donors/acceptors |
| Sonogashira Coupling | Alkynyl | Terminal Alkyne | Linear, rigid linkers |
| Heck Coupling | Alkenyl | Alkene | Substituted olefins |
| Buchwald-Hartwig | Amino, Amido | Amine, Amide | Basic centers, H-bond donors |
| Stille Coupling | Vinyl, Aryl | Organostannane | Diverse carbon frameworks |
| Carbonylation | Carboxyl derivatives | Carbon Monoxide | Amides, Esters, Acids |
Applications in Asymmetric Synthesis and as Chiral Auxiliaries
While 5-(Azetidine-1-carbonyl)-2-iodophenol itself is an achiral molecule, the azetidine framework is a critical component in many successful chiral ligands and auxiliaries used in asymmetric synthesis. birmingham.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it is typically removed. rsc.org
Chiral azetidine derivatives, such as those derived from azetidine-2,4-dicarboxylic acid or synthesized using tert-butanesulfinamides, have been effectively used to induce stereoselectivity. rsc.orgacs.org For instance, C2-symmetric azetidines have been prepared and their corresponding propionamides have been asymmetrically alkylated. rsc.org The development of chiral analogs of 5-(Azetidine-1-carbonyl)-2-iodophenol, by introducing stereocenters on the azetidine ring, could yield novel chiral auxiliaries or organocatalysts. researchgate.net The rigid nature of the azetidine ring can effectively translate chiral information during a chemical transformation, making it a promising scaffold for the development of new catalytic systems for reactions such as asymmetric alkylations, aldol reactions, or Michael additions. birmingham.ac.ukresearchgate.net
Development of Chemical Probes for Academic Research
Chemical probes are small molecules designed to interact with specific biological targets, enabling the study and manipulation of biological processes. mskcc.orgnih.gov 5-(Azetidine-1-carbonyl)-2-iodophenol serves as a valuable starting point for the synthesis of such probes.
One direct application involves the iodo-substituent. The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) to create a radiolabeled probe. Such probes are indispensable tools in preclinical research for techniques like autoradiography, single-photon emission computed tomography (SPECT), and positron emission tomography (PET) to visualize and quantify the distribution of a target protein in tissues or living organisms. nih.gov
Furthermore, the core scaffold can be elaborated into a high-affinity ligand for a specific biological target through the diversification strategies mentioned in section 6.1.2. Once an active compound is identified, it can be converted into an activity-based probe by appending a reporter tag (like a fluorophore or biotin) or a reactive "warhead" group that forms a covalent bond with the target protein. nih.gov The synthesis of such probes often relies on standard peptide synthesis techniques or other robust chemical conjugations. nih.gov
Potential in Material Science and Polymer Chemistry
The functional groups within 5-(Azetidine-1-carbonyl)-2-iodophenol present opportunities for its use as a monomer or functional additive in material science and polymer chemistry.
Azetidine and its derivatives are known to undergo cationic ring-opening polymerization (CROP) to produce poly(propylenimine)s, which are branched polyamines. acs.orgacs.org This polymerization is typically initiated by strong acids that protonate the azetidine nitrogen, leading to ring opening and subsequent propagation. acs.org The resulting polymers have applications as CO₂ adsorbents and chelating agents. acs.orgresearchgate.net Azetidine-containing compounds can also act as latent curing agents in aqueous polyurethane systems, reacting with carboxylic acid groups to form crosslinked films at ambient temperatures.
Additionally, phenols are versatile monomers for creating phenolic polymers through oxidative or enzymatic polymerization. dntb.gov.uaacs.org The bifunctional nature of 5-(Azetidine-1-carbonyl)-2-iodophenol could allow it to be incorporated into polymers, yielding materials with pendant azetidine and iodo-aryl groups. These functional groups could then be modified after polymerization to tailor the material's surface properties or to attach other molecules. mdpi.com
Q & A
Basic Questions
Q. What synthetic strategies are effective for preparing 5-(Azetidine-1-carbonyl)-2-iodophenol?
- Methodology : Utilize coupling reactions (e.g., amide bond formation) between 2-iodophenol derivatives and azetidine-1-carbonyl precursors. For example, the synthesis of AZD1656 (a glucose kinase activator) employs similar azetidine-carbonyl coupling via pyrazine intermediates . Key steps include protecting the phenolic hydroxyl group during iodination, followed by deprotection and azetidine conjugation.
Q. How can the purity and structural integrity of 5-(Azetidine-1-carbonyl)-2-iodophenol be validated?
- Methodology : Combine analytical techniques:
- HPLC : Assess purity using reverse-phase chromatography with UV detection (λ = 280 nm for phenolic absorption).
- NMR : Confirm regiochemistry via H-NMR (e.g., coupling patterns for azetidine protons) and C-NMR (carbonyl resonance at ~170 ppm).
- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]+ expected for CHINO).
- Refer to Certificates of Analysis (COA) protocols for quality control, as outlined for iodophenol derivatives .
Q. What safety protocols are critical when handling azetidine-containing compounds like 5-(Azetidine-1-carbonyl)-2-iodophenol?
- Methodology : Follow guidelines from azetidine safety data sheets (SDS):
- Use nitrile gloves (≥0.35 mm thickness) with "Excellent" breakthrough resistance (ASTM F-739-96 standards) .
- Employ fume hoods to minimize inhalation risks, as azetidine derivatives may release volatile byproducts during synthesis .
- Store iodophenol intermediates in amber glass to prevent photodecomposition .
Advanced Research Questions
Q. How does the steric and electronic profile of the azetidine ring influence the reactivity of 5-(Azetidine-1-carbonyl)-2-iodophenol?
- Methodology : Perform conformational analysis using DFT calculations (e.g., Gaussian 16) to model azetidine ring puckering. Compare with experimental data (e.g., X-ray crystallography of AZD1656 analogs) to correlate ring strain with reaction kinetics . Monitor substituent effects on iodine displacement reactions (e.g., Suzuki-Miyaura coupling) using Hammett parameters .
Q. What are the challenges in achieving regioselective iodination of phenolic precursors for this compound?
- Methodology : Optimize iodination using directing groups (e.g., boronic acid-protected phenol) to favor para-iodination. Compare yields under varying conditions (e.g., I/HIO vs. NIS in acetic acid). Analyze regioselectivity via C-NMR shifts, as demonstrated in 2-iodophenol synthesis .
Q. How can computational models predict the bioactivity of 5-(Azetidine-1-carbonyl)-2-iodophenol?
- Methodology : Use molecular docking (AutoDock Vina) to screen against targets like kinases or GPCRs. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements). Reference PubChem bioactivity data for structurally related thiazolidinones and imidazolidines .
Q. What experimental approaches resolve contradictions in stability data for iodophenol derivatives?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation pathways (e.g., deiodination vs. oxidation) using LC-MS. Cross-reference findings with MedChemExpress stability protocols for azetidine-3-carboxylic acid derivatives .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
